

Iridium(IV) Chloride Hydrate: A Technical Guide to its Properties and Applications

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Compound of Interest

Compound Name: *Iridium(IV) chloride hydrate*

Cat. No.: *B1602427*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Iridium(IV) chloride hydrate** ($\text{IrCl}_4 \cdot x\text{H}_2\text{O}$), a key inorganic iridium compound. The central focus of this document is to elucidate the oxidation state of iridium and to provide detailed information on the compound's properties, synthesis, and applications, particularly in catalysis and materials science.

The Oxidation State of Iridium

The oxidation state of iridium in **Iridium(IV) chloride hydrate** is +4. This is explicitly indicated by the Roman numeral (IV) in the compound's name, which denotes the charge of the iridium cation. The structure consists of an iridium atom in the +4 oxidation state bound to chloride ions and an indeterminate number of water molecules.^[1]

Data Presentation: Physicochemical Properties

Iridium(IV) chloride hydrate is a black crystalline solid that serves as a crucial precursor for the development of various iridium-based catalysts and nanoparticles.^[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	$\text{IrCl}_4 \cdot x\text{H}_2\text{O}$	
Molecular Weight (Anhydrous Basis)	334.03 g/mol	
Appearance	Black crystalline solid	[1]
Melting Point	>350 °C (decomposes)	
Iridium Content	48-55% (gravimetric)	
Solubility	Soluble in water	
CAS Number	207399-11-9 (hydrate)	

Experimental Protocols

The synthesis of **Iridium(IV) chloride hydrate** is typically achieved through high-temperature or electrochemical methods due to the high corrosion resistance of iridium metal.[2] Below are detailed methodologies for two established synthesis routes.

Synthesis via High-Temperature Chlorination

This traditional method involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.

Materials and Equipment:

- Iridium metal powder
- Chlorine gas (Cl_2)
- Concentrated hydrochloric acid (HCl)
- Quartz tube furnace with a quartz boat
- Aqua regia (3:1 mixture of concentrated HCl and nitric acid)
- Desiccant (e.g., calcium oxide, CaO)

- Vacuum drying apparatus

Procedure:

- **Reaction Setup:** Place the iridium metal powder in a quartz boat and position it inside the quartz tube furnace.
- **Reagent Introduction:** Introduce a stream of chlorine gas over the iridium powder. Concurrently, introduce vapor from concentrated hydrochloric acid.
- **Reaction:** Heat the furnace to approximately 600°C to facilitate the conversion of iridium metal to iridium chlorides.
- **Dissolution:** After the reaction is complete and the furnace has cooled, dissolve the resulting iridium chloride product in aqua regia.
- **Purification:** To remove nitrogen-containing byproducts, repeatedly evaporate the solution with the addition of concentrated hydrochloric acid.
- **Crystallization:** Carefully concentrate the purified solution and allow it to cool to induce the crystallization of **Iridium(IV) chloride hydrate**.
- **Drying:** Collect the resulting crystals and dry them in a vacuum over a suitable desiccant.^[3]

Synthesis via Electrochemical Dissolution

This method offers a more controlled synthesis at lower temperatures and avoids the direct use of chlorine gas.

Materials and Equipment:

- Iridium powder
- Concentrated hydrochloric acid (HCl) solution
- U-shaped electrolytic cell made of acid-resistant material (e.g., quartz)
- Non-metallic conductive electrodes

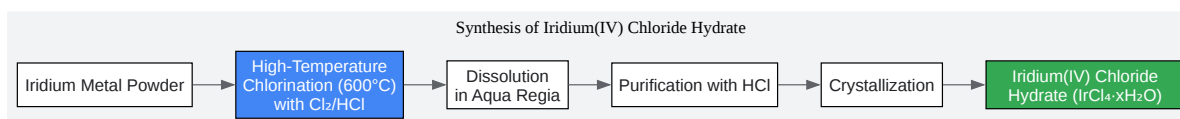
- AC power supply
- Filtration apparatus
- Distillation apparatus
- Crystallization vessel

Procedure:

- **Electrolysis Setup:** Add the iridium powder and concentrated hydrochloric acid solution to the U-shaped electrolytic cell containing the electrodes.
- **Electrodissolution:** Apply an alternating current to the electrodes. The voltage and current will depend on the specific setup. This process dissolves the iridium powder into the hydrochloric acid, forming a chloroiridic acid solution.
- **Filtration and Concentration:** Once the dissolution is complete, filter the solution to remove any unreacted iridium powder. Concentrate the filtrate by distillation.
- **Crystallization:** Transfer the concentrated solution to a crystallization vessel and cool to induce the formation of **Iridium(IV) chloride hydrate** crystals.
- **Harvesting:** Collect the crystals by filtration and dry them appropriately.

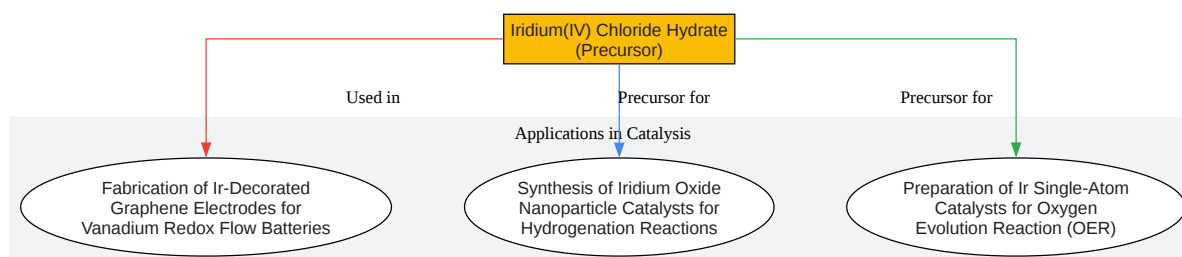
Mandatory Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis of **Iridium(IV) chloride hydrate** and its subsequent application in the preparation of advanced catalytic materials.



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Diagram 1: High-Temperature Synthesis Workflow.



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Diagram 2: Applications of **Iridium(IV) Chloride Hydrate**.

Iridium(IV) chloride hydrate is a versatile precursor for a variety of advanced applications.^[1] It is utilized in the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries, serves as a starting material for the synthesis of iridium oxide nanoparticles used as catalysts in hydrogenation, and is employed in the preparation of single-atom iridium catalysts for the oxygen evolution reaction in water electrolysis.^[1]

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References

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